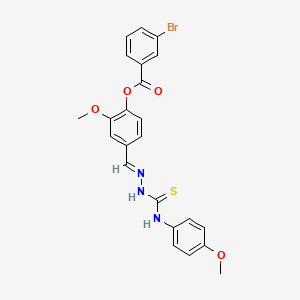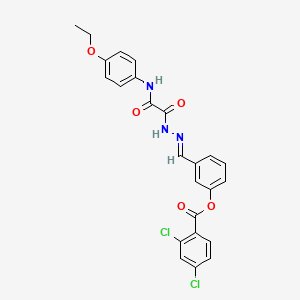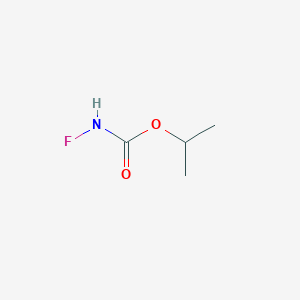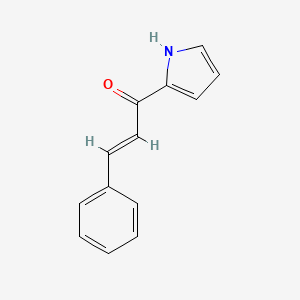![molecular formula C20H17N3O3S B12008281 (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-16-7](/img/structure/B12008281.png)
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolo-triazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring umfasst, der mit einem Triazolring verschmolzen ist, sowie eine Benzylidengruppe, die mit Dimethoxy- und Methylphenylgruppen substituiert ist. Die Struktur der Verbindung verleiht ihr spezifische chemische Eigenschaften, die sie in verschiedenen wissenschaftlichen Forschungsbereichen interessant machen.
Vorbereitungsmethoden
Die Synthese von (5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Kondensation von 2,3-Dimethoxybenzaldehyd mit 4-Methylphenylthiosemicarbazid, um das entsprechende Thiosemicarbazon zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen cyclisiert, um den Thiazolo-triazol-Kern zu erhalten. Der letzte Schritt beinhaltet die Bildung der Benzylidengruppe durch eine Knoevenagel-Kondensationsreaktion mit einem geeigneten Aldehyd.
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Anwendungen und der Komplexität ihrer Synthese. Die Synthese im Labormaßstab umfasst in der Regel Standardtechniken der organischen Chemie wie Rückfluss, Destillation und Chromatographie zur Reinigung.
Analyse Chemischer Reaktionen
(5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Benzylidengruppe zu einer Benzylgruppe führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylidengruppe, wobei Nukleophile wie Amine oder Thiole die Methoxygruppen ersetzen können.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, organische Lösungsmittel wie Dichlormethan oder Ethanol und kontrollierte Temperaturen, um die Reaktionsausbeuten zu optimieren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, umfassen aber im Allgemeinen verschiedene substituierte Thiazolo-triazole.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Medizin: Vorläufige Studien legen nahe, dass die Verbindung pharmakologische Eigenschaften haben könnte, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Sensoren.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass die Verbindung ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Beispielsweise kann es bestimmte Enzyme hemmen, indem es ihre aktiven Stellen besetzt und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die molekularen Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es Signalwege beeinflusst, die mit Entzündungen und Zellproliferation zusammenhängen.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its action are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu (5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on umfassen andere Thiazolo-triazole und Benzyliden-Derivate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Substituenten, was ihre chemischen Eigenschaften und biologischen Aktivitäten erheblich beeinflussen kann. So können Verbindungen mit unterschiedlichen Substituenten an der Benzylidengruppe unterschiedliche Grade der Enzyminhibition oder Rezeptorbindungsaffinität aufweisen. Die Einzigartigkeit von (5E)-5-(2,3-Dimethoxybenzyliden)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on liegt in seiner spezifischen Kombination von Substituenten, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Referenzen
- Oxidative esterification of ethylene glycol in methanol to methyl glycolate over Au/ZnO catalysts
- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 - MilliporeSigma
- Innovative way to break chemical bonds broadens horizons for making molecules
- Chemical reaction in a liquid–liquid phase-separated multiple droplet
- HFIP Promoted Carbo-lactonisation as a New Route to Functionalised
- Beijing National Laboratory for Molecular Sciences
- International Research Center of Big Data for Sustainable Development Goals
- Large-scale characterization of drug mechanism of action
- Frontiers | A cheminformatics and network pharmacology approach
- New Mechanism of Action Kills Cancer Cells
- Disilane-bridged architectures: an emerging class of molecular materials
- Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents
Eigenschaften
CAS-Nummer |
606950-16-7 |
|---|---|
Molekularformel |
C20H17N3O3S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-7-9-13(10-8-12)18-21-20-23(22-18)19(24)16(27-20)11-14-5-4-6-15(25-2)17(14)26-3/h4-11H,1-3H3/b16-11+ |
InChI-Schlüssel |
WSMXYOOMRODXGN-LFIBNONCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/SC3=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)


![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)
![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


